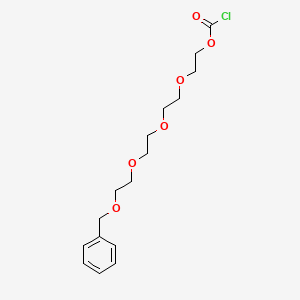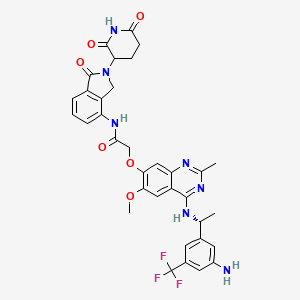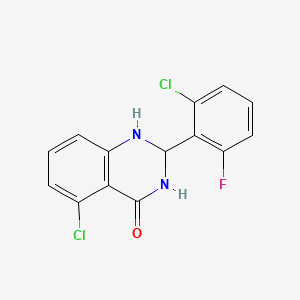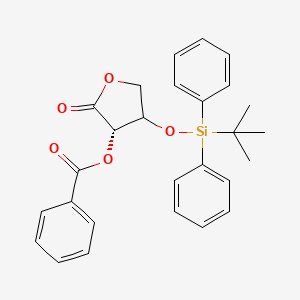
Egfr-IN-44
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Egfr-IN-44 is a compound that acts as an inhibitor of the epidermal growth factor receptor (EGFR). EGFR is a transmembrane tyrosine kinase receptor that plays a crucial role in the regulation of cell growth, proliferation, and differentiation. Mutations and overexpression of EGFR are often associated with various types of cancers, making it a significant target for cancer therapy .
Méthodes De Préparation
The preparation of Egfr-IN-44 involves several synthetic routes and reaction conditions. One common method includes the use of a general formula to synthesize the compound, followed by purification and characterization . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Egfr-IN-44 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Egfr-IN-44 has a wide range of scientific research applications. In chemistry, it is used to study the inhibition of EGFR and its effects on cellular processes. In biology, it is used to investigate the role of EGFR in cell signaling pathways. In medicine, this compound is being explored as a potential therapeutic agent for the treatment of cancers that exhibit overexpression or mutations of EGFR. Additionally, it has applications in the pharmaceutical industry for the development of new drugs targeting EGFR .
Mécanisme D'action
The mechanism of action of Egfr-IN-44 involves the inhibition of the tyrosine kinase activity of EGFR. By binding to the adenosine triphosphate (ATP)-binding site of the enzyme, this compound prevents the phosphorylation of tyrosine residues within the receptor’s intracellular domain. This inhibition disrupts the downstream signaling pathways that promote cell growth and proliferation, thereby exerting its anti-cancer effects .
Comparaison Avec Des Composés Similaires
Egfr-IN-44 can be compared with other similar compounds such as gefitinib, erlotinib, afatinib, and osimertinib. These compounds also target the EGFR tyrosine kinase but may differ in their binding affinities, selectivity, and resistance profiles. This compound is unique in its specific molecular structure and its potential to overcome resistance mechanisms observed with other EGFR inhibitors .
Propriétés
Formule moléculaire |
C27H29ClN6O2S |
|---|---|
Poids moléculaire |
537.1 g/mol |
Nom IUPAC |
N-[5-[[4-(1-benzothiophen-3-yl)-5-chloropyrimidin-2-yl]amino]-2-[2-(dimethylamino)ethyl-methylamino]-4-methoxyphenyl]prop-2-enamide |
InChI |
InChI=1S/C27H29ClN6O2S/c1-6-25(35)30-20-13-21(23(36-5)14-22(20)34(4)12-11-33(2)3)31-27-29-15-19(28)26(32-27)18-16-37-24-10-8-7-9-17(18)24/h6-10,13-16H,1,11-12H2,2-5H3,(H,30,35)(H,29,31,32) |
Clé InChI |
NQHAPTCMWDMAIX-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCN(C)C1=CC(=C(C=C1NC(=O)C=C)NC2=NC=C(C(=N2)C3=CSC4=CC=CC=C43)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[(2R,3S,5R)-4-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12407454.png)

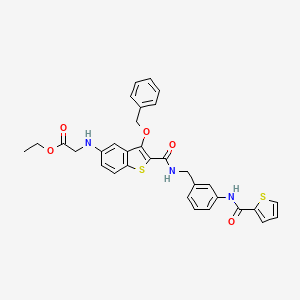
![10-Phenyl-[12]-cytochalasins Z16](/img/structure/B12407473.png)
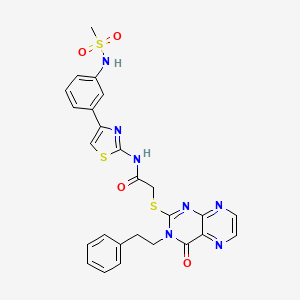
![4-amino-1-[(2R,3S,5S)-4-amino-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12407485.png)

